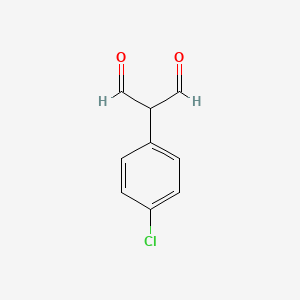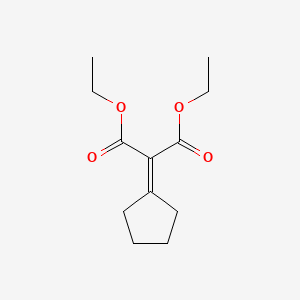
Diethyl 2-cyclopentylidenepropanedioate
Vue d'ensemble
Description
Diethyl 2-cyclopentylidenepropanedioate: is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . This compound is characterized by its unique structure, which includes a cyclopentylidene group attached to a propanedioic acid backbone, with two ethyl ester groups. It is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propanedioic acid, 2-cyclopentylidene-, 1,3-diethyl ester typically involves the reaction of cyclopentanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-cyclopentylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Applications De Recherche Scientifique
Chemistry: Diethyl 2-cyclopentylidenepropanedioate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound to investigate the mechanisms of ester hydrolysis and other biochemical processes .
Industry: Industrially, it is used in the production of polymers, resins, and other materials. Its unique structure makes it valuable in the development of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of propanedioic acid, 2-cyclopentylidene-, 1,3-diethyl ester involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The cyclopentylidene group provides steric hindrance, influencing the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
- Propanedioic acid, 2-propenyl-, diethyl ester
- Propanedioic acid, 2-hexyl-, 1,3-diethyl ester
- Propanedioic acid, (2-nitrobenzoyl)-, diethyl ester
Uniqueness: Diethyl 2-cyclopentylidenepropanedioate is unique due to the presence of the cyclopentylidene group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and makes it valuable in specific applications .
Propriétés
IUPAC Name |
diethyl 2-cyclopentylidenepropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVZDVNJFVRYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCC1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260128 | |
| Record name | 1,3-Diethyl 2-cyclopentylidenepropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41589-42-8 | |
| Record name | 1,3-Diethyl 2-cyclopentylidenepropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41589-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-cyclopentylidenepropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B1638313.png)
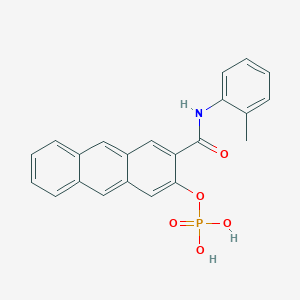
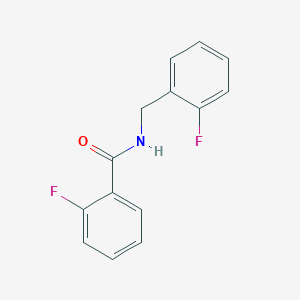
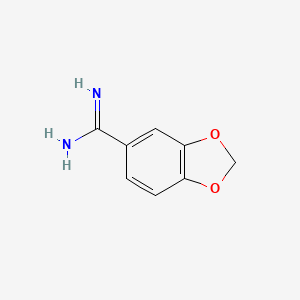
![Bis[2-(P-nitrophenyl)ethyl]phosphorochloridate](/img/structure/B1638323.png)
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B1638324.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B1638330.png)
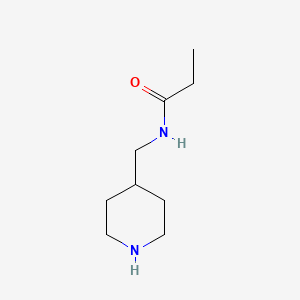
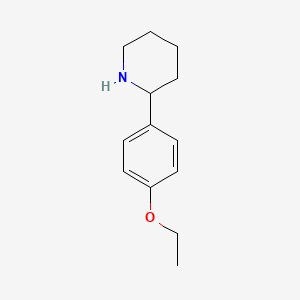
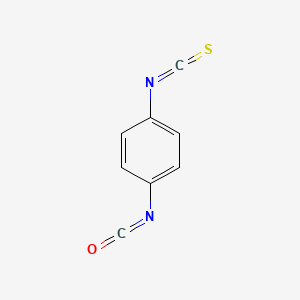
![2-[(4-pyridinylamino)methyl]Phenol](/img/structure/B1638344.png)
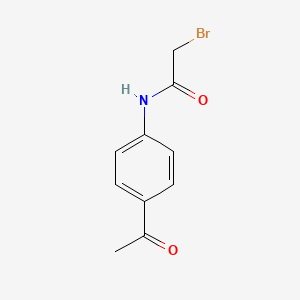
![3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1638362.png)
